Olaparib-d4
描述
Olaparib-d4 is a deuterated isotopologue of the PARP inhibitor Olaparib, primarily used as an internal standard in quantitative mass spectrometry (MS) for pharmacokinetic and pharmacodynamic studies. Its molecular formula is C24H19D4FN4O3, with a molecular weight of 438.5 g/mol . The compound is designed to mimic the chemical properties of non-deuterated Olaparib while providing distinct mass spectral signatures for accurate quantification.
Key characteristics of this compound include:
- Purity: >99.00% (critical for minimizing analytical interference) .
- Storage: Dissolved in DMSO or DMF, stable at 4°C .
- CAS Number: Listed inconsistently across sources. CymitQuimica cites 763113-22-0 for this compound , while another source erroneously associates this CAS with Olaparib-D8 . Users should verify CAS via authoritative databases.
属性
分子式 |
C24H19D4FN4O3 |
|---|---|
分子量 |
438.5 |
InChI |
InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2 |
InChI 键 |
FDLYAMZZIXQODN-KXGHAPEVSA-N |
SMILES |
O=C(C1C([2H])([2H])C1([2H])[2H])N2CCN(C(C3=C(F)C=CC(CC(C4=C5C=CC=C4)=NNC5=O)=C3)=O)CC2 |
同义词 |
4-[[3-[[4-(cyclopropylcarbonyl-d4)-1-piperazinyl]carbonyl]-4-fluorophenyl]methyl]-1(2H)-phthalazinone |
产品来源 |
United States |
相似化合物的比较
Olaparib-d4 vs. Olaparib-D8
Olaparib-D8, another deuterated variant, differs in deuteration degree and molecular weight:
Key Findings :
- Deuteration Impact : Higher deuteration (D8) improves mass separation in MS but may increase synthesis complexity and cost. D4 balances cost and performance for most assays .
- Purity Variance : this compound’s higher purity (>99%) ensures minimal interference in sensitive assays compared to D8 (≥98%) .
Comparison with Non-Deuterated Olaparib
While non-deuterated Olaparib (AZD2281) is a therapeutic PARP inhibitor, this compound lacks therapeutic intent. Key distinctions include:
Other Deuterated Standards
While unrelated to PARP inhibition, compounds like Oxaliplatin-D10 (CAS 1132819-16-9) highlight the broader use of deuterated standards in oncology research. However, this compound’s specificity for PARP inhibitor assays distinguishes it from platinum-based analogs .
Research and Practical Considerations
- CAS Number Discrepancies : The conflicting CAS for this compound and Olaparib-D8 underscores the need for third-party verification (e.g., PubChem, ChemSpider) .
- Synthesis Challenges : Deuterated standards require precise isotopic labeling to maintain stability and solubility. This compound’s formulation in DMSO/DMF ensures compatibility with MS workflows .
- Regulatory Context: Non-deuterated Olaparib’s clinical milestones (e.g., FDA approval for ovarian cancer) validate the need for robust analytical tools like this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
